4,4',4''-Nitrilotribenzoic acid

Übersicht

Beschreibung

4,4’,4’'-Nitrilotribenzoic acid is a low molecular weight compound . It is a tricarboxylic acid that has a wide range of applications in scientific research and laboratory experiments. It is a versatile compound due to its unique properties and can be used as a building block for the synthesis of a variety of other compounds.

Synthesis Analysis

The synthesis of 4,4’,4’‘-Nitrilotribenzoic acid involves a hydrothermal method . It is synthesized using cerium (Ce) ions and 4,4’,4’'-nitrilotribenzoic acid as the linker . The Ce-MOF consists of a Lewis acid moiety, i.e., Ce 3+ and triphenylamine cores .

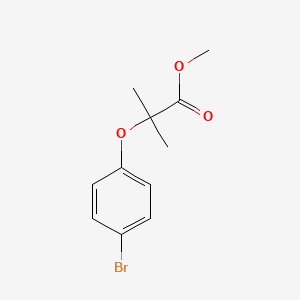

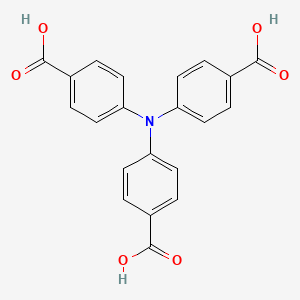

Molecular Structure Analysis

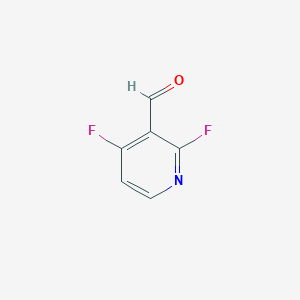

The molecular formula of 4,4’,4’'-Nitrilotribenzoic acid is C21H15NO6 . It has an average mass of 377.347 Da and a monoisotopic mass of 377.089935 Da .

Chemical Reactions Analysis

4,4’,4’'-Nitrilotribenzoic acid has been found to exhibit excellent catalytic oxidation activity for olefins, primary/secondary alcohols, and water pollutants such as organic dyes . It displayed high oxidation conversion of cinnamyl alcohol and styrene of 100% and 53%, respectively .

Physical And Chemical Properties Analysis

4,4’,4’'-Nitrilotribenzoic acid is a solid at room temperature . It has a molecular weight of 377.35 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Metal-Organic Frameworks (MOFs)

NTB is used as a linker in the synthesis of cerium-based MOFs. These MOFs have multi-enzyme-like activity and are synthesized using a solvothermal method, indicating their potential in catalysis and biotechnology .

Photocatalytic CO2 Reduction

In the context of photocatalytic CO2 reduction, NTB-based MOFs have been explored to enhance the selectivity of the process. This application is crucial for addressing climate change and sustainable energy production .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUOOBGPZWCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Nitrilotribenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4',4''-Nitrilotribenzoic acid?

A1: 4,4',4''-Nitrilotribenzoic acid has the molecular formula C21H15NO6 and a molecular weight of 377.36 g/mol.

Q2: Is there any spectroscopic data available for H3NTB?

A2: While the provided research papers don't delve deep into spectroscopic characterization, they primarily utilize single-crystal X-ray diffraction to determine the structure of H3NTB-based MOFs. Further investigation into spectroscopic databases may reveal additional information.

Q3: How does the choice of solvent influence the synthesis of H3NTB-based frameworks?

A3: Research indicates that solvent selection plays a crucial role in determining the final structure and dimensionality of H3NTB-based assemblies. For instance, using H3NTB with Uranium(IV) precursors under different solvent conditions can yield either a 3D neutral polymer [U3(NTB)4] or a 2D cationic polymer [U(NTB)(NMP)3]I. []

Q4: Are there any notable examples of stable H3NTB-based MOFs?

A4: Yes, several studies highlight the robustness of H3NTB-based MOFs. For example, a series of lanthanide-based MOFs (1-Ln) synthesized using H3NTB demonstrated remarkable stability and permanent porosity for Ar and CO2 adsorption. [, ]

Q5: What catalytic properties do H3NTB-based MOFs exhibit?

A5: Research shows that the integration of Lewis acidic metal centers and the basic triphenylamine group within H3NTB-based MOFs makes them efficient heterogeneous catalysts. For instance, they have shown efficacy in catalyzing Knoevenagel reactions, cycloaddition of epoxides with CO2, and cascade deacetalization-Knoevenagel reactions. [, , ]

Q6: How does the choice of metal ion in H3NTB-based MOFs impact their catalytic activity?

A6: Studies reveal that the catalytic activity of H3NTB-based MOFs can be fine-tuned by altering the incorporated metal ion. For example, in Knoevenagel reactions, 1-Tb exhibited superior catalytic activity compared to other lanthanide-based counterparts, highlighting the influence of the metal's Lewis acidity on catalytic performance. []

Q7: Have there been any computational studies on H3NTB or its derived MOFs?

A7: While the provided research papers primarily focus on experimental characterization and applications, computational studies can offer valuable insights into the structure-property relationships of H3NTB-based MOFs. Exploring computational databases and literature might reveal relevant information.

Q8: How do structural modifications of the H3NTB ligand influence the properties of the resulting MOFs?

A8: Although direct modifications to H3NTB are not extensively discussed in the provided papers, research suggests that adjusting the arm lengths of similar triphenylamine-based ligands can significantly impact the pore size and surface area of the resulting MOFs, ultimately affecting their gas uptake capacities. []

Q9: What is known about the stability of H3NTB under various conditions?

A9: The research primarily focuses on the stability of H3NTB-derived MOFs rather than the isolated ligand. Investigations into the stability of H3NTB under different conditions, such as pH, temperature, and exposure to light, would be beneficial.

Q10: What analytical techniques are commonly employed to characterize H3NTB-based MOFs?

A10: The research heavily relies on single-crystal X-ray diffraction to elucidate the crystal structures of H3NTB-based MOFs. Additionally, techniques such as powder X-ray diffraction, thermogravimetric analysis, gas adsorption measurements, and various spectroscopic methods are employed to characterize the properties of these materials. [, , ]

Q11: What is known about the environmental impact and degradation of H3NTB and its derived MOFs?

A11: The provided research primarily focuses on the synthesis, characterization, and applications of H3NTB-based MOFs. Further investigations are needed to assess the potential environmental impact and degradation pathways of both H3NTB and its derived materials.

Q12: Are there any studies on the dissolution and solubility of H3NTB-based MOFs?

A12: While the research highlights the stability of some H3NTB-based MOFs, detailed studies on their dissolution behavior and solubility in different media would be valuable for understanding their potential applications in areas such as drug delivery or catalysis.

Q13: What research infrastructure and resources are crucial for advancing the development and application of H3NTB-based MOFs?

A13: Advancing this field requires access to advanced characterization tools such as single-crystal and powder X-ray diffractometers, gas sorption analyzers, and spectroscopic equipment. Additionally, computational resources for modeling and simulating MOF properties are essential, along with expertise in materials science, chemistry, and related disciplines.

Q14: What cross-disciplinary applications and synergies exist for H3NTB-based MOFs?

A14: The unique properties of H3NTB-based MOFs make them promising candidates for diverse applications spanning disciplines like:

- Gas Storage and Separation: Their porous nature and tunable pore sizes enable efficient gas storage and separation, with potential applications in carbon capture and hydrogen storage. [, ]

- Catalysis: The combination of Lewis acidic metal centers and basic sites within the framework offers opportunities for heterogeneous catalysis in various organic reactions. [, , ]

- Sensing: The luminescent properties of some H3NTB-based MOFs make them suitable for sensing applications, including detecting specific ions or molecules. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)